Phenazostatin C

Neuroprotection Glutamate toxicity Excitotoxicity

Neuronal excitotoxicity studies require precisely characterized positive controls to avoid potency variability across diphenazine analogs. Phenazostatin C (CAS 248939-29-9) is a dimeric phenazine alkaloid from Streptomyces sp. with rigorously quantified neuroprotection and a structurally matched inactive profile for antibacterial screening. • EC50 of 0.37 μM in N18-RE-105 glutamate toxicity assays; non-cytotoxic at 100 μM • Structurally matched negative control for antibacterial screens (inactive against S. aureus & MRSA, unlike Phenazostatin B) • Biosynthetic gene cluster characterized; nonenzymatic dimerization from methyl saphenate documented • Suitable as an HPLC/LC-MS reference standard for diphenazine natural product analysis

Molecular Formula C30H22N4O4
Molecular Weight 502.5 g/mol
Cat. No. B1249925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazostatin C
Synonymsphenazostatin C
Molecular FormulaC30H22N4O4
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C4=CC=C(C5=NC6=CC=CC=C6N=C45)C(=O)OC
InChIInChI=1S/C30H22N4O4/c1-16(17-8-6-12-23-25(17)33-24-13-7-9-19(26(24)34-23)29(35)37-2)18-14-15-20(30(36)38-3)28-27(18)31-21-10-4-5-11-22(21)32-28/h4-16H,1-3H3
InChIKeyLYBOZFUZRYGWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenazostatin C: Procurement Specifications for the Diphenazine Neuroprotective and Antibacterial Scaffold


Phenazostatin C (CAS 248939-29-9) is a dimeric phenazine alkaloid produced by the fermentation of Streptomyces sp. 833 [1] and also isolable from marine-derived Streptomyces sp. OUCMDZ-4923 [2]. It consists of two phenazine rings linked by an ethyl bridge, with methoxycarbonyl groups appended to each phenazine moiety, and is structurally characterized by its distinctive yellow crystalline appearance [1]. Phenazostatin C belongs to the diphenazine subclass of microbial secondary metabolites and is primarily procured for research investigations into neuronal cell protection against excitotoxic injury and antibacterial screening applications.

Phenazostatin C: Why In-Class Diphenazine Analogs Cannot Be Interchanged Without Quantified Activity Loss


Within the diphenazine structural family, individual analogs exhibit substantial variation in both the magnitude and the very presence of specific biological activities, rendering functional interchangeability unachievable without quantitative evidence. Phenazostatin C and its closest structural relatives—Phenazostatins A, B, and D—share a common diphenazine core architecture derived from Streptomyces fermentation; however, their activity profiles diverge critically at the endpoint level. While Phenazostatin C demonstrates robust neuroprotection at sub-micromolar concentrations [1] and measurable antibacterial activity against clinically relevant strains [2], Phenazostatin D is reported to be completely inactive against tested bacterial and fungal panels [3]. Similarly, even among co-produced analogs from the identical strain (Streptomyces sp. 833), differences in substitution patterns translate into distinct potency and selectivity profiles. Therefore, substituting one diphenazine analog for another without explicit confirmation of the exact activity dimension required will introduce uncontrolled variability and invalidate experimental conclusions. The quantitative evidence provided in Section 3 establishes the precise boundaries of this differentiation.

Phenazostatin C Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Phenazostatin C Neuroprotection Potency Benchmark: EC50 Comparison Against Phenazostatins A and B in N18-RE-105 Glutamate Toxicity

Phenazostatin C protects neuronal hybridoma N18-RE-105 cells from glutamate-induced toxicity with an EC50 of 0.37 μM [1]. In the identical cell-based assay system using the same producer strain (Streptomyces sp. 833), Phenazostatin A and Phenazostatin B exhibited EC50 values of 0.34 μM and 0.33 μM, respectively . The EC50 difference between Phenazostatin C and Phenazostatin B is 0.04 μM (approximately 12% higher for C), placing all three compounds within the same sub-micromolar potency tier and indicating that Phenazostatin C is functionally interchangeable with its co-produced analogs for neuroprotection applications without loss of efficacy.

Neuroprotection Glutamate toxicity Excitotoxicity

Phenazostatin C vs Phenazostatin B Antibacterial Activity: MIC Differentiation Against MRSA and S. aureus

In a 2025 antibacterial evaluation of dimeric phenazine derivatives isolated from marine Streptomyces sp. OUCMDZ-4923, Phenazostatin C (compound 10) and Phenazostatin B (compound 9) were directly compared for antimicrobial activity [1]. The study reports that compounds 1, 3‒5, and 9 (Phenazostatin B) exhibited inhibitory activities against both Staphylococcus aureus and its methicillin-resistant strain (MRSA), with MIC values ranging from 1.56 to 25.0 μg/mL [1]. Phenazostatin C was included in the panel (compound 10) but was not listed among the active compounds, indicating that Phenazostatin C lacks antibacterial activity at the tested concentrations while Phenazostatin B demonstrates measurable inhibition against these clinically relevant Gram-positive pathogens.

Antibacterial MRSA Staphylococcus aureus

Phenazostatin C Structural Distinction: Diphenazine Dimer vs Monomeric Phenazine Scaffolds

Phenazostatin C is a dimeric phenazine comprising two phenazine rings connected by an ethyl bridge, with methoxycarbonyl groups attached to each phenazine moiety [1]. This diphenazine architecture distinguishes it from the majority of naturally occurring phenazines, which are monomeric structures such as methyl saphenate and saphenic acid. Among the approximately 200 reported natural phenazines, only 34 have been identified as dimers [2]. This dimeric configuration may contribute to altered physicochemical properties, target engagement profiles, and metabolic stability compared to monomeric phenazine alternatives, though direct comparative data in these dimensions remains to be established.

Natural product chemistry Phenazine dimer Structure-activity relationship

Phenazostatin C vs Phenazostatin D Functional Divergence: Complete Absence of Antimicrobial Activity in the D Analog

Phenazostatin D, a structurally related diphenazine identified as the meso-form of Phenazostatin B, was isolated from the marine actinomycete Pseudonocardia sp. B6273 and evaluated for antimicrobial activity [1]. The compound was reported to be inactive against all tested bacteria and fungi [1]. In contrast, Phenazostatin C demonstrates quantifiable neuroprotective activity (EC50 = 0.37 μM) [2], and Phenazostatin B exhibits both neuroprotective (EC50 = 0.33 μM) and antibacterial activities (MIC = 1.56‒25.0 μg/mL) [3]. This intra-family activity divergence illustrates that stereochemical and substitution variations within the diphenazine class produce binary active/inactive outcomes rather than graded potency shifts.

Antimicrobial Structure-activity relationship Functional divergence

Phenazostatin C Producer Strain Differentiation: Streptomyces sp. 833 vs Marine-Derived OUCMDZ-4923 Source Implications

Phenazostatin C has been isolated from two distinct Streptomyces strains: the original terrestrial isolate Streptomyces sp. 833 [1] and the more recently reported marine-derived Streptomyces sp. OUCMDZ-4923 [2]. The 2025 study of OUCMDZ-4923 additionally characterized the biosynthetic gene cluster responsible for phenazostain production and proposed that these dimeric phenazines form through a nonenzymatic pathway from methyl saphenate precursors [2]. The availability of biosynthetic gene cluster information for the OUCMDZ-4923 strain enables researchers to pursue genetic manipulation or heterologous expression approaches that are not currently documented for the original Streptomyces sp. 833 isolate.

Fermentation Microbial natural products Biosynthetic gene cluster

Phenazostatin C: Evidence-Based Research Application Scenarios Derived from Quantitative Differentiation Data


Neuronal Excitotoxicity and Glutamate-Induced Injury Model Studies

Phenazostatin C is suited for use as a positive control or test compound in N18-RE-105 neuronal hybridoma cell models of glutamate toxicity, where it demonstrates an EC50 of 0.37 μM [1]. Its neuroprotective potency is comparable to Phenazostatin A (EC50 0.34 μM) and Phenazostatin B (EC50 0.33 μM), making any of these three analogs functionally equivalent for this specific endpoint . At 100 μM, Phenazostatin C exhibits no cytotoxicity, confirming that the protective effect at sub-micromolar concentrations is not confounded by nonspecific cell death [1].

Diphenazine Structure-Activity Relationship and Chemical Scaffold Diversification

The dimeric phenazine architecture of Phenazostatin C—two phenazine rings linked by an ethyl bridge with methoxycarbonyl substitutions [1]—represents a distinct scaffold among the approximately 200 known natural phenazines, of which only 34 are dimeric [2]. This compound serves as a reference standard for analytical method development (HPLC, LC-MS) targeting diphenazine natural products and can function as a starting material for semi-synthetic derivatization studies exploring the chemical space around the ethyl-bridged diphenazine core.

Biosynthetic Pathway Studies Leveraging Characterized Gene Cluster Information

Phenazostatin C isolated from the marine-derived Streptomyces sp. OUCMDZ-4923 benefits from accompanying biosynthetic gene cluster characterization, which revealed that phenazostain dimers form through a nonenzymatic pathway from methyl saphenate precursors [2]. Researchers engaged in natural product biosynthesis, heterologous expression, or genetic manipulation of phenazine pathways may preferentially procure Phenazostatin C over structurally related analogs whose biosynthetic provenance remains less thoroughly documented.

Comparative Negative Control for Diphenazine Antibacterial Screening Campaigns

In antibacterial assays against Staphylococcus aureus and MRSA, Phenazostatin B demonstrates inhibitory activity (MIC 1.56‒25.0 μg/mL) while Phenazostatin C lacks detectable activity in the same panel [2]. Consequently, Phenazostatin C may be deployed as a structurally matched negative control in antibacterial screening campaigns investigating diphenazine analogs, enabling researchers to attribute observed antimicrobial effects to specific structural features rather than the diphenazine core scaffold itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenazostatin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.